molecular formula C43H83N4O9P B11927773 Dspe-N3

Dspe-N3

Cat. No.: B11927773
M. Wt: 831.1 g/mol
InChI Key: ZIQJHLAPBLHPFF-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) (Dspe-N3) is a lipid molecule that has gained significant attention in biochemical research. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in the formation of liposomes and nanoparticles for drug delivery systems due to its ability to form stable lipid bilayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) typically involves the introduction of an azide group to the phosphoethanolamine moiety. This can be achieved through a series of chemical reactions starting from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The azide group is introduced using sodium azide in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and the formation of complex molecular structures .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for various applications, including drug delivery and molecular imaging .

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The resulting triazole-linked compounds can interact with specific molecular targets and pathways, depending on the attached functional groups .

Comparison with Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(azide) is unique due to its azide functionality, which allows for click chemistry reactions. Similar compounds include:

These compounds share similar lipid structures but differ in their functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C43H83N4O9P

Molecular Weight

831.1 g/mol

IUPAC Name

[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1

InChI Key

ZIQJHLAPBLHPFF-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.